![molecular formula C8H5BrF2O3 B1404410 4-Bromo-3-(difluoromethoxy)benzoic acid CAS No. 1352719-48-2](/img/structure/B1404410.png)
4-Bromo-3-(difluoromethoxy)benzoic acid
Overview
Description
4-Bromo-3-(difluoromethoxy)benzoic acid is a compound with the molecular formula C8H5BrF2O3 . It is a p-difluoromethoxy substituted benzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(difluoromethoxy)benzoic acid consists of a benzoic acid core with a bromine atom at the 4th position and a difluoromethoxy group at the 3rd position .Scientific Research Applications
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its bromine-specific properties make it valuable for creating compounds that require a bromine component for their pharmacological activity .
Agrochemical Synthesis
It serves as a precursor in the production of agrochemicals. The presence of bromine and difluoromethoxy groups can be crucial for the biological activity of agrochemical products .
Liquid Crystal Production
The compound’s structural features are conducive to the synthesis of liquid crystals, which are essential for display technologies .
Metabolite Detection
In scientific studies, it has been used to detect metabolites in biological samples, such as urine and bile, especially after exposure to various bromobenzoic acids, utilizing techniques like inductively coupled plasma mass spectrometry .
Chemical Research
Researchers utilize this compound for various chemical synthesis and reaction studies due to its unique chemical properties .
Therapeutic Research
Compounds similar to 4-Bromo-3-(difluoromethoxy)benzoic acid have been studied for their potential therapeutic effects, such as in the treatment of pulmonary fibrosis, highlighting the role of epithelial-mesenchymal transition (EMT) in disease pathogenesis .
Safety and Hazards
Future Directions
A study has indicated that a related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, could inhibit the proliferation of epithelial cells stimulated by TGF-β1 . This suggests potential future directions for research into the biological activities of 4-Bromo-3-(difluoromethoxy)benzoic acid and related compounds.
properties
IUPAC Name |
4-bromo-3-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-2-1-4(7(12)13)3-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDQHMDKLHAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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